Biotin-PEG3-Lipoamide

Descripción general

Descripción

Biotin-PEG3-Lipoamide: is a compound that combines biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins, with a polyethylene glycol (PEG) linker and lipoamide. This combination enhances the compound’s solubility and stability, making it useful in various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-Lipoamide typically involves the conjugation of biotin to a PEG linker, followed by the attachment of lipoamide. The process often uses reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of stable amide bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and consistency, which is crucial for its applications in research and industry .

Análisis De Reacciones Químicas

Types of Reactions: Biotin-PEG3-Lipoamide undergoes various chemical reactions, including:

Oxidation and Reduction: The lipoamide moiety can undergo redox reactions, converting between its oxidized and reduced forms.

Substitution: The biotin and PEG components can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: NHS esters and carbodiimides for amide bond formation

Major Products: The major products of these reactions include biotinylated proteins and peptides, which retain their biological activity and can be used in various assays and purification processes .

Aplicaciones Científicas De Investigación

Targeted Drug Delivery

Biotin-PEG3-Lipoamide is extensively studied for its role in targeted drug delivery systems. Conjugation of drugs with biotin enhances their uptake via the sodium-dependent multivitamin transporter (SMVT), which is crucial for delivering therapeutic agents to specific tissues, such as cancerous cells or organs like the kidney and lung .

Key Findings:

- Enhanced uptake of biotin-conjugated polymers was observed in various cell lines, indicating improved targeting capabilities compared to non-targeted polymers.

- In murine colon tumor cells (Colo-26), biotin-conjugated polymers exhibited over two-fold higher fluorescence intensity compared to non-targeted counterparts .

Protein Labeling

The strong affinity of biotin for avidin or streptavidin makes this compound an excellent candidate for protein labeling. This application is crucial for studying protein interactions and dynamics in biological systems.

Advantages:

- The PEG spacer minimizes steric hindrance, improving binding efficiency.

- Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) are commonly employed to quantify binding affinities and kinetics.

Biochemical Assays

This compound serves as a critical tool in various biochemical assays, including:

- Enzyme activity assays : By labeling enzymes with biotin, researchers can track their activity in complex mixtures.

- Immunoassays : Biotinylated antibodies can be used for enhanced detection sensitivity in ELISA and Western blotting techniques.

Comparative Data Table

The following table summarizes various compounds related to this compound, highlighting their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(acid-PEG3)-N-bis(PEG3-biotin) | Contains multiple biotin groups | Enhanced multivalency for stronger interactions |

| PC Biotin-PEG3-Azide | Contains an azide group for Click Chemistry | Facilitates specific labeling via Click Chemistry |

| Lipoamide-PEG(11)-biotin | Longer PEG chain (11 units) | Improved solubility and flexibility |

Study on Drug Delivery Mechanisms

A recent study investigated the mechanisms underlying the uptake of biotin-conjugated drugs. Researchers found that modifying the carboxylic acid groups on biotin derivatives significantly influenced their transport via SMVT. This insight is critical for optimizing drug design for targeted therapies .

Protein Interaction Analysis

Another study utilized this compound to explore protein interactions within complex cellular environments. The results demonstrated that the incorporation of PEG significantly enhanced the stability of biotin-protein complexes under varying experimental conditions, thus validating its utility in biochemical research .

Mecanismo De Acción

Molecular Targets and Pathways: Biotin-PEG3-Lipoamide exerts its effects through the strong binding affinity of biotin to avidin and streptavidin proteins. This interaction is utilized in various biochemical assays and purification processes. The PEG linker enhances the solubility and stability of the compound, while the lipoamide moiety can participate in redox reactions, contributing to its versatility .

Comparación Con Compuestos Similares

Biotin-PEG2-Lipoamide: Similar in structure but with a shorter PEG linker, affecting its solubility and flexibility.

Biotin-PEG4-Lipoamide: Contains a longer PEG linker, which may enhance solubility but could affect the binding efficiency.

EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA, highlighting its application in nucleic acid research .

Uniqueness: Biotin-PEG3-Lipoamide is unique due to its balanced PEG linker length, providing optimal solubility and stability without compromising binding efficiency. Its combination of biotin and lipoamide makes it versatile for various biochemical and medical applications .

Actividad Biológica

Biotin-PEG3-Lipoamide is a compound that integrates biotin, polyethylene glycol (PEG), and lipoamide, each contributing unique properties that enhance its biological activity. This article explores its synthesis, mechanisms of action, and applications in biochemical research and drug development.

Compound Structure and Synthesis

This compound consists of:

- Biotin : A vitamin that binds with high affinity to avidin or streptavidin, facilitating protein interactions.

- PEG Spacer : Enhances solubility and bioavailability, minimizing steric hindrance during binding.

- Lipoamide : Functions as a coenzyme in metabolic reactions, particularly in the transfer of acetyl and hydrogen.

The synthesis typically involves the conjugation of lipoamide to a PEG chain followed by the addition of a biotin group. This multi-step process can be optimized for purity and yield depending on the intended application.

Binding Properties

This compound demonstrates strong binding capabilities due to its biotin component. The presence of the PEG spacer allows for improved binding efficiency by reducing steric hindrance compared to other biotinylated compounds. Studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound can effectively bind to streptavidin-coated surfaces, making it useful for various biochemical applications .

Enzymatic Activity

Research indicates that biotinylated compounds can influence enzymatic activities. For instance, studies involving surface-bound enzymes have shown that the orientation and density of streptavidin affect enzyme activity, suggesting that this compound could be used to enhance enzyme efficiency in immobilized systems .

Applications in Research

This compound has several notable applications:

- Protein Labeling : Its ability to covalently tag proteins makes it suitable for downstream detection techniques like SDS-PAGE and Western blotting.

- Nanostructured Biointerfaces : It is valuable in creating biointerfaces for studying ligand-receptor interactions, which are crucial in molecular biology and bioengineering .

- Drug Development : The compound's properties allow it to serve as a versatile tool in drug formulation, particularly in targeting specific tissues or cells through biotin-streptavidin interactions.

Case Studies and Research Findings

- Binding Studies : A study characterized the adsorption of proteins on biotinylated surfaces using SPR. The results indicated that the density of streptavidin significantly influenced the orientation and activity of bound enzymes, highlighting the importance of surface chemistry in bioconjugation strategies .

- Enzyme Activity Comparison : Research comparing enzyme activities in solution versus surface-bound states revealed differences attributed to the binding conditions facilitated by biotinylation. This underscores the potential of this compound in optimizing enzymatic reactions in various settings .

- Drug Delivery Systems : In drug delivery research, biotinylated compounds have been shown to enhance cellular uptake due to their ability to target specific receptors on cell surfaces. This characteristic is particularly relevant for developing targeted therapies .

Summary Table of this compound Properties

| Property | Description |

|---|---|

| Binding Affinity | High affinity for avidin/streptavidin |

| Solubility | Enhanced by PEG spacer |

| Enzymatic Functionality | Influences enzyme orientation and activity |

| Applications | Protein labeling, drug delivery, nanostructured biointerfaces |

Propiedades

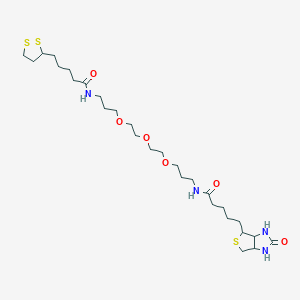

IUPAC Name |

5-(dithiolan-3-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUJKFCBMVRCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.